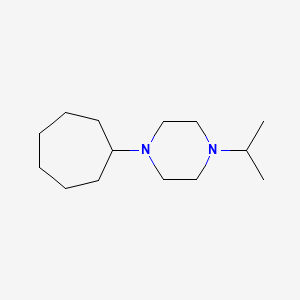![molecular formula C19H18ClN3OS B10888267 3-chloro-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-6-methyl-1-benzothiophene-2-carbohydrazide](/img/structure/B10888267.png)
3-chloro-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-6-methyl-1-benzothiophene-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-CHLORO-N’~2~-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-METHYL-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE is a synthetic organic compound that belongs to the class of benzothiophene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N’~2~-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-METHYL-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving sulfur-containing precursors and aromatic compounds.
Introduction of Substituents: The chloro, dimethylamino, and methylidene groups are introduced through various substitution reactions, often using reagents like chlorinating agents, dimethylamine, and aldehydes.
Final Assembly: The final compound is assembled through condensation reactions, where the hydrazide group is introduced to form the carbohydrazide moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Ammonia, primary amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a chemical intermediate in manufacturing processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene core and the substituents play a crucial role in binding to these targets, modulating their activity, and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbenzothiophene: A simpler benzothiophene derivative with fewer substituents.
4-Dimethylaminobenzaldehyde: Contains the dimethylamino and aldehyde groups but lacks the benzothiophene core.
Chlorobenzene: Contains the chloro substituent but lacks the complex structure of the target compound.
Uniqueness
3-CHLORO-N’~2~-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-METHYL-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE is unique due to its specific combination of substituents and the benzothiophene core, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H18ClN3OS |
|---|---|
Peso molecular |
371.9 g/mol |
Nombre IUPAC |
3-chloro-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-6-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H18ClN3OS/c1-12-4-9-15-16(10-12)25-18(17(15)20)19(24)22-21-11-13-5-7-14(8-6-13)23(2)3/h4-11H,1-3H3,(H,22,24)/b21-11+ |
Clave InChI |
NMDZEFHFCPMWBU-SRZZPIQSSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)N/N=C/C3=CC=C(C=C3)N(C)C)Cl |
SMILES canónico |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NN=CC3=CC=C(C=C3)N(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


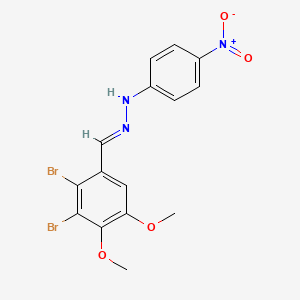
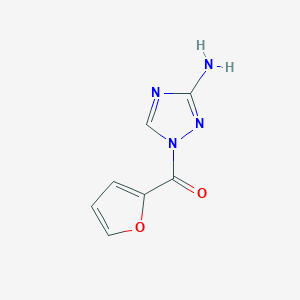
![(1Z)-1-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3-methylphenyl)hydrazine](/img/structure/B10888193.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate](/img/structure/B10888197.png)
![3-{[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B10888202.png)
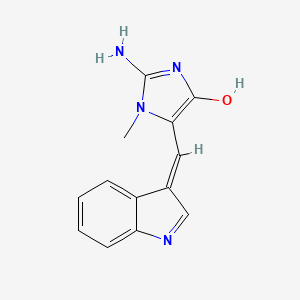
![(2-chloro-4-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-6-methoxyphenoxy)acetic acid](/img/structure/B10888227.png)

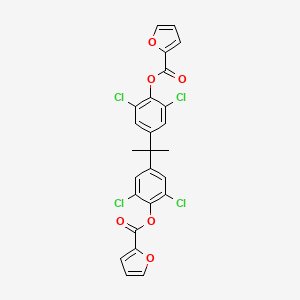

![(2Z)-2-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B10888254.png)
![Ethyl 4-carbamoyl-3-methyl-5-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)thiophene-2-carboxylate](/img/structure/B10888255.png)
![2-{[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10888259.png)
